molecular formula C22H26FN3O2 B1675150 Losmapimod CAS No. 585543-15-3

Losmapimod

Katalognummer: B1675150
CAS-Nummer: 585543-15-3
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: KKYABQBFGDZVNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Losmapimod hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Inhibition von p38α/β-MAPKs. Diese Kinasen sind an der Regulation der DUX4-Expression beteiligt, einem Schlüsselfaktor in der Pathogenese von FSHD. Durch die Inhibition von p38α/β-MAPKs reduziert this compound die Expression von DUX4 und dessen nachgeschaltete Effekte, was zu einer Verringerung der Muskelentzündung und einer Verlangsamung des Fortschreitens der Muskelfunktionsverschlechterung führt . Zu den molekularen Zielstrukturen von this compound gehören die p38α- und p38β-Isoformen von MAPKs, und die beteiligten Pfade umfassen den MAPK-Signalweg .

Wirkmechanismus

Target of Action

Losmapimod is a selective and potent inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs) . These enzymes are key modulators of DUX4 expression and mediators of inflammation .

Mode of Action

This compound selectively inhibits the activity of p38α and p38β MAPKs . By doing so, it reduces the expression of DUX4, a transcription factor that is aberrantly expressed in certain diseases such as facioscapulohumeral muscular dystrophy (FSHD) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK signaling pathway . This pathway plays a crucial role in various cellular processes, including inflammation and cell differentiation . By inhibiting p38α and p38β MAPKs, this compound can suppress DUX4 expression, thereby modulating the downstream effects of this pathway .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy subjects and patients with rheumatoid arthritis (RA) and chronic obstructive pulmonary diseases (COPD) . A two-compartment model with first-order elimination and time-dependent first-order absorption was found to best fit the concentration–time profiles of this compound following oral administration . The pharmacokinetic parameters of this compound were influenced by demographic covariates such as sex, age, and bodyweight .

Result of Action

This compound has shown clinically relevant and statistically significant benefits in slowing muscle function deterioration in patients with FSHD . It has also been found to improve memory, reduce the frequency of seizures, protect neurons from damage, and limit the apoptosis of neurons in epilepsy rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the disease state of the patient, as the drug has been studied in different therapeutic areas such as FSHD, RA, and COPD . Furthermore, the pharmacokinetics and thus the action of this compound can be influenced by demographic factors such as sex, age, and bodyweight .

Biochemische Analyse

Biochemical Properties

Losmapimod plays a crucial role in biochemical reactions by selectively inhibiting p38α/β mitogen-activated protein kinases (MAPKs). These enzymes are involved in the modulation of DUX4 expression and inflammation. This compound interacts with p38α/β MAPKs by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition reduces the expression of DUX4, a transcription factor implicated in the pathogenesis of FSHD .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In non-small cell lung cancer cells, this compound has been shown to overcome resistance to gefitinib by preventing tetraploidization, a process that contributes to drug resistance . In cardiovascular disease, this compound attenuates vascular inflammation and enhances vascular function by reducing the concentrations of circulating high-sensitivity C-reactive protein (hsCRP) and interleukin-6 . Additionally, this compound protects epileptic rats from hippocampal neuron loss by decreasing the phosphorylation level of MAPKs .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of p38α/β mitogen-activated protein kinases (MAPKs). By binding to the active sites of these enzymes, this compound prevents their phosphorylation and activation. This inhibition reduces the expression of DUX4, a transcription factor that mediates inflammation and muscle degeneration in FSHD . This compound’s inhibition of p38α/β MAPKs also impacts other cellular processes, such as cell survival, apoptosis, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in various studies. In the phase 2b ReDUX4 trial, this compound showed statistically significant slowing of muscle function deterioration in patients with FSHD, despite no changes in DUX4-driven gene expression . Treatment with this compound was associated with higher rates of mild to moderate adverse events, but no severe or serious treatment-related adverse events were reported . These findings informed the design and efficacy endpoints of the ongoing phase 3 REACH study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on the antinociceptive properties of this compound in rats, it was found that this compound provided an antinociceptive effect similar to that of morphine . The dose of 12 mg/kg was shown to be effective in reducing pain responses in acute pain models . Additionally, this compound protected epileptic rats from hippocampal neuron loss and improved memory at specific dosages .

Metabolic Pathways

This compound is involved in the inhibition of p38 mitogen-activated protein kinase (MAPK) pathways. These pathways play a central role in acute inflammation and are activated by various cellular signaling events, such as oxidative stress, UV light, and pro-inflammatory cytokines . By inhibiting p38α/β MAPKs, this compound reduces the expression of DUX4 and other inflammatory mediators, thereby modulating cellular responses to stress and inflammation .

Transport and Distribution

This compound is an oral small molecule with rapid distribution in skeletal muscle. It inhibits p38 MAP kinase, a regulator of DUX4 expression whose aberrant activation causes FSHD . The population pharmacokinetics of this compound have been studied to predict its systemic exposure and correlation with clinical endpoints and biomarkers .

Subcellular Localization

This compound selectively inhibits p38α/β mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including cell survival, apoptosis, and differentiation . The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38α/β MAPKs to exert its inhibitory effects . This localization is crucial for its role in modulating cellular responses to stress and inflammation.

Vorbereitungsmethoden

Die Synthese von Losmapimod umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Benzolring umfasst, der mit einem Pyridinring verbunden ist. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Losmapimod unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit veränderten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

Losmapimod ist unter den p38-MAPK-Inhibitoren aufgrund seiner Selektivität und Wirksamkeit bei der Reduzierung der DUX4-Expression einzigartig. Zu den ähnlichen Verbindungen gehören:

Im Vergleich zu diesen Verbindungen hat this compound in klinischen Studien für FSHD ein günstigeres Sicherheitsprofil und eine bessere Wirksamkeit gezeigt .

Eigenschaften

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYABQBFGDZVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974109
Record name Losmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585543-15-3
Record name Losmapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585543-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Losmapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losmapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Losmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOSMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losmapimod
Reactant of Route 2
Reactant of Route 2
Losmapimod
Reactant of Route 3
Reactant of Route 3
Losmapimod
Reactant of Route 4
Reactant of Route 4
Losmapimod
Reactant of Route 5
Reactant of Route 5
Losmapimod
Reactant of Route 6
Reactant of Route 6
Losmapimod
Customer
Q & A

A: Losmapimod is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs). [, , , , , , , , , , , ]

A: this compound acts as a reversible competitive inhibitor of the ATP-binding site of p38α/β MAPKs. [, , ]

A: Inhibition of p38α/β MAPKs leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8. [, , , , , , , , ] Additionally, this compound has been shown to improve nitric oxide-mediated vasodilation [] and reduce plasma fibrinogen levels in patients with chronic obstructive pulmonary disease (COPD). []

A: Yes, research indicates that this compound reduces the expression of DUX4 target genes, potentially offering therapeutic benefits for Facioscapulohumeral Muscular Dystrophy (FSHD). [, ]

ANone: The scientific papers provided do not disclose the molecular formula or weight of this compound.

ANone: The provided research papers do not contain spectroscopic data for this compound.

ANone: Information regarding the performance of this compound under various conditions, such as temperature, pH, or in different solvents, is not available in the provided scientific papers.

A: this compound is a selective enzyme inhibitor and does not possess catalytic properties. Its primary function is to block the activity of p38α/β MAPKs. [, , , , , , , , , , , ]

A: While the provided papers do not detail specific computational studies on this compound, one study utilized concentration-effect modeling to analyze the drug's impact on the QT interval. [] This suggests the potential application of computational approaches for understanding this compound's behavior.

ANone: The provided papers primarily focus on the effects of this compound and do not provide detailed information on how structural modifications impact its activity, potency, or selectivity.

ANone: The provided research does not offer specific details about the stability of this compound under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research papers do not contain specific details about SHE regulations related to this compound.

A: this compound exhibits an absolute oral bioavailability of 0.62 [] and reaches peak plasma concentration (Cmax) within 3-4 hours after oral administration. []

A: this compound demonstrates a plasma to muscle ratio of approximately 1:1. []

A: this compound is metabolized to its active metabolite, GSK198602. []

A: The elimination half-life (t1/2) of this compound is approximately 7.9-9.0 hours, with no significant difference between single and repeat dosing. [] Its metabolite, GSK198602, displays a slightly longer t1/2. []

A: Studies have used modeling and simulation to explore the PK/PD relationship between this compound and its effects on phosphorylated heat shock protein 27 (pHSP27) and high-sensitivity C-reactive protein (hsCRP). [] A direct-link maximal inhibitory effect model was found to relate plasma concentrations of this compound to pHSP27 concentrations. []

A: Yes, repeat dosing of this compound leads to steady-state trough concentrations within 2 days, with accumulation ratios of 1.56 for this compound and 1.91 for its metabolite, GSK198602. []

A: This compound has been studied in clinical trials for various conditions, including chronic obstructive pulmonary disease (COPD), Facioscapulohumeral Muscular Dystrophy (FSHD), and neuropathic pain. [, , , , , ] Results have been mixed, with some studies showing promising effects on biomarkers and symptoms but not consistently translating to clinically meaningful benefits.

A: In vitro studies have utilized human peripheral blood mononuclear cells, rat alveolar macrophages, BEAS-2B airway epithelial cells, and bronchial smooth muscle cells to investigate the inhibitory effects of this compound on LPS-stimulated release of inflammatory mediators like TNF-α and IL-8. []

A: this compound's effects have been evaluated in animal models of epilepsy, hypercholesterolemia, and pulmonary arterial hypertension. [, , ] These models have provided insights into the drug's impact on inflammation, neuronal damage, and vascular function.

ANone: Information concerning potential resistance mechanisms to this compound or cross-resistance with other compounds is not discussed in the provided research.

A: Research indicates that pHSP27 and hsCRP can be used as pharmacodynamic biomarkers to assess this compound's activity. [, ] Additionally, studies in COPD patients have identified plasma fibrinogen as a potential biomarker for monitoring this compound's effects. [, ]

ANone: The provided research papers do not explicitly detail the analytical methods used for characterizing and quantifying this compound.

ANone: The provided scientific research does not offer insights into the environmental impact or degradation pathways of this compound.

ANone: The provided research papers do not delve into these specific aspects related to this compound.

A: this compound emerged as a promising therapeutic agent targeting inflammation, a key driver in various diseases, including cardiovascular disease and inflammatory conditions. [, , , , ] Its development represents a significant step in exploring the therapeutic potential of p38 MAPK inhibition.

A: this compound research draws heavily on immunology, pharmacology, and molecular biology to understand its mechanism of action, therapeutic potential, and safety profile. [, , , , ] Furthermore, it integrates knowledge from material science and nanotechnology for developing innovative drug delivery systems. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.